Cas no 870837-70-0 (4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde)

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde structure
870837-70-0 structure
Product name:4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
CAS No:870837-70-0
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD13180653
CID:832230

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-imidazol-1-yl)-3-methoxy-Benzaldehyde
    • 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
    • Benzaldehyde, 4-(1H-imidazol-1-yl)-3-methoxy-
    • AK169985
    • BFARODQVUOAKSJ-UHFFFAOYSA-N
    • 4-imidazol-1-yl-3-methoxybenzaldehyde
    • 4-Imidazol-1-yl-3-methoxy-benzaldehyde
    • 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde
    • Benzaldehyde,4-(1H-imidazol-1-yl)-3-methoxy-
    • 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (ACI)
    • MDL: MFCD13180653
    • Inchi: 1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3
    • InChI Key: BFARODQVUOAKSJ-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(OC)C(N2C=CN=C2)=CC=1

Computed Properties

  • Exact Mass: 202.07400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Topological Polar Surface Area: 44.1

Experimental Properties

  • PSA: 44.12000
  • LogP: 1.69340

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A344451-100mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
100mg
$37.0 2024-04-16
Ambeed
A344451-250mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
250mg
$59.0 2024-04-16
abcr
AB442811-250 mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde; .
870837-70-0
250MG
€123.70 2022-06-10
Alichem
A019064664-250mg
4-(1H-iMidazol-1-yl)-3-Methoxybenzaldehyde
870837-70-0 97%
250mg
$165.46 2023-08-31
Chemenu
CM255456-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 95+%
1g
$407 2021-08-04
eNovation Chemicals LLC
D750938-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
1g
$235 2023-09-01
A2B Chem LLC
AI58201-50mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
50mg
$57.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3750-250mg
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 95%
250mg
¥383.0 2024-04-16
abcr
AB442811-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde; .
870837-70-0
1g
€341.10 2025-02-21
A2B Chem LLC
AI58201-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
1g
$141.00 2024-04-19

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Reference
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Reference
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 3

Reaction Conditions
1.1 Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: 2,2,2-Trifluoroethanol ,  1,2-Dichloroethane ;  24 h, 33 °C
Reference
Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis
Tay, Nicholas E. S.; et al, Journal of the American Chemical Society, 2017, 139(45), 16100-16104

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide Solvents: Water ;  1.5 h, -5 °C
2.1 Reagents: Tripotassium phosphate Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Dimethylformamide ;  13 - 24 h, 100 - 110 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Reference
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Dimethylformamide ;  13 - 24 h, 100 - 110 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Reference
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Raw materials

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:870837-70-0)4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
A862865
Purity:99%
Quantity:1g
Price ($):174.0